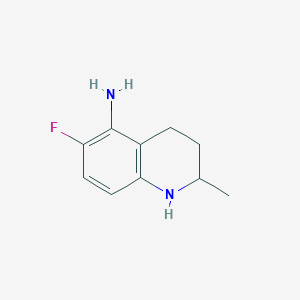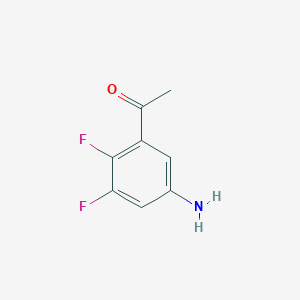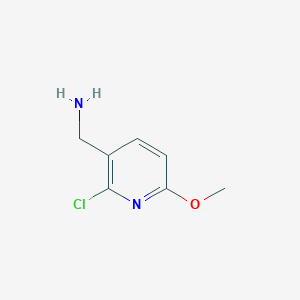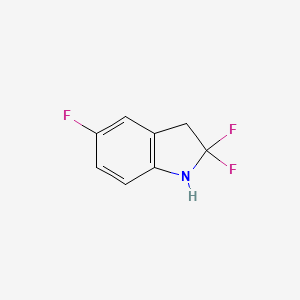
(S)-1-(3-Aminopiperidin-1-yl)ethanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(3-Aminopiperidin-1-yl)ethanone hydrochloride is a chemical compound with potential applications in various fields, including medicinal chemistry and organic synthesis. It is characterized by the presence of an aminopiperidine moiety, which is a common structural motif in many biologically active compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Aminopiperidin-1-yl)ethanone hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be achieved through various methods, including the reduction of pyridine derivatives.
Acylation: The final step involves the acylation of the aminopiperidine with ethanoyl chloride to form the desired product. The reaction is typically conducted in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the product. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(3-Aminopiperidin-1-yl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
(S)-1-(3-Aminopiperidin-1-yl)ethanone hydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.
Biological Studies: It is employed in the study of enzyme mechanisms and receptor-ligand interactions due to its structural similarity to biologically active molecules.
Industrial Applications: The compound finds use in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (S)-1-(3-Aminopiperidin-1-yl)ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopiperidine moiety can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of enzymatic pathways, resulting in therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(3-Aminopiperidin-1-yl)ethanone hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.
1-(3-Aminopiperidin-1-yl)propanone hydrochloride: A homologous compound with an additional methylene group in the acyl chain.
1-(3-Aminopiperidin-1-yl)butanone hydrochloride: Another homologous compound with two additional methylene groups in the acyl chain.
Uniqueness
(S)-1-(3-Aminopiperidin-1-yl)ethanone hydrochloride is unique due to its specific stereochemistry, which can significantly influence its biological activity and interaction with molecular targets. The presence of the aminopiperidine moiety also imparts distinct chemical reactivity, making it a valuable intermediate in synthetic chemistry.
Propiedades
Fórmula molecular |
C7H15ClN2O |
|---|---|
Peso molecular |
178.66 g/mol |
Nombre IUPAC |
1-[(3S)-3-aminopiperidin-1-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C7H14N2O.ClH/c1-6(10)9-4-2-3-7(8)5-9;/h7H,2-5,8H2,1H3;1H/t7-;/m0./s1 |
Clave InChI |
OMUFVZFNUFHIMN-FJXQXJEOSA-N |
SMILES isomérico |
CC(=O)N1CCC[C@@H](C1)N.Cl |
SMILES canónico |
CC(=O)N1CCCC(C1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2,7-Dimethylpyrrolo[1,2-a]pyrimidine-6-carbaldehyde](/img/structure/B11913069.png)

